molecular formula C17H26N4O4S B5181142 N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)

N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)

Cat. No.: B5181142
M. Wt: 382.5 g/mol
InChI Key: IRJXIWDHSAERSK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a methoxyphenyl group, a piperidinylidene hydrazinyl moiety, and a methanesulfonamide group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide typically involves multiple steps:

    Formation of the Piperidinylidene Hydrazinyl Intermediate: The initial step involves the condensation of 1-methylpiperidine with hydrazine to form the piperidinylidene hydrazinyl intermediate.

    Attachment of the Methoxyphenyl Group: The intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to introduce the methoxyphenyl group.

    Formation of the Methanesulfonamide Group: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazinyl moiety can be reduced to form an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide.

    Reduction: Formation of N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-yl)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular signaling pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide
  • **N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide derivatives

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-13(17(22)19-18-14-9-11-20(2)12-10-14)21(26(4,23)24)15-5-7-16(25-3)8-6-15/h5-8,13H,9-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJXIWDHSAERSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C1CCN(CC1)C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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